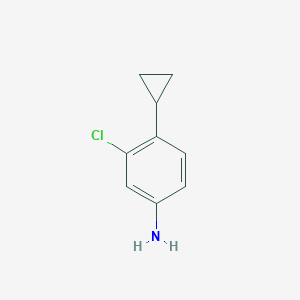

3-Chloro-4-cyclopropylaniline

Description

Significance of Aniline (B41778) Core Structures in Organic Chemistry and Materials Science

Aniline, the simplest aromatic amine, and its substituted derivatives are of paramount importance in both academic research and industrial processes. wikipedia.org These compounds are characterized by a phenyl group attached to an amino group, a combination that imparts a rich and versatile reactivity. wikipedia.org

Role as Precursors in Complex Molecule Synthesis

Substituted anilines are crucial starting materials in the synthesis of a wide range of more complex molecules. wisdomlib.orgresearchgate.net Their utility stems from the reactivity of both the aromatic ring and the amino group. The amino group can be readily transformed into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring, including hydroxyl, cyanide, and halide groups through reactions like the Sandmeyer reaction. wikipedia.org Furthermore, the aniline ring is highly susceptible to electrophilic substitution reactions, allowing for the direct introduction of functional groups at the ortho and para positions. wikipedia.org This reactivity makes substituted anilines indispensable in the construction of pharmaceuticals, agrochemicals, and other fine chemicals. wisdomlib.orgresearchgate.netnih.gov

Applications in Polymer Chemistry and Dye Synthesis

The history of synthetic dyes is intrinsically linked to aniline. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye, from aniline marked the birth of the synthetic dye industry. pysanky.infoduanemorris.com This discovery revolutionized the textile industry, making vibrant and lightfast colors widely available and affordable. duanemorris.comwoodmagazine.com Aniline-based dyes are synthesized through the diazotization of aniline derivatives followed by coupling reactions, a process that continues to be a cornerstone of the dye industry. wisdomlib.orgpysanky.info

In polymer chemistry, aniline and its derivatives are key monomers for the synthesis of polyanilines (PANI). rsc.orgrsc.org Polyanilines are a class of conducting polymers with a range of applications in areas such as sensors, anti-corrosion coatings, and electronic devices. rsc.orgresearchgate.net The properties of polyaniline can be tailored by using substituted anilines, which allows for the modification of the polymer's solubility, processability, and electronic characteristics. rsc.orgrsc.orgresearchgate.net

Unique Reactivity and Structural Features of Cyclopropylamine (B47189) Moieties

Cyclopropylamines, characterized by a three-membered carbon ring attached to an amino group, possess a unique combination of structural and electronic properties that make them valuable in chemical synthesis. longdom.org

Cyclopropyl (B3062369) Ring Strain and its Influence on Chemical Reactivity

The cyclopropane (B1198618) ring is inherently strained due to its bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. longdom.orgfiveable.mewikipedia.org This angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a high ring strain energy. wikipedia.org This stored energy makes the cyclopropane ring susceptible to ring-opening reactions, a characteristic that chemists can exploit to drive certain chemical transformations. fiveable.menumberanalytics.comrsc.org The relief of this ring strain can act as a thermodynamic driving force for reactions, leading to enhanced reactivity compared to their acyclic counterparts. numberanalytics.comrsc.org

Electronic Effects of the Cyclopropyl Group on Aromatic Systems

The cyclopropyl group exhibits unique electronic properties when attached to an aromatic system. It can act as an electron-donating group, capable of conjugating with adjacent p-orbitals or π-systems. unl.pt This is due to the significant p-character of the C-C bonds within the cyclopropane ring. numberanalytics.com This conjugative ability can influence the electronic properties of the aromatic ring, affecting its reactivity and the properties of the molecule as a whole. unl.pt For instance, the introduction of a cyclopropyl group can lower the oxidation potential of an aromatic compound. unl.pt The cyclopropyl group can also stabilize an adjacent positive charge even more effectively than a phenyl group, a phenomenon attributed to conjugation between the bent orbitals of the cyclopropyl ring and the vacant p-orbital of the cationic carbon. resosir.comedubull.com

Contextualization of 3-Chloro-4-cyclopropylaniline within Substituted Anilines

This compound is a substituted aniline that incorporates the structural features of both a halogenated aniline and a cyclopropylamine. This unique combination of a chlorine atom and a cyclopropyl group on the aniline ring imparts specific steric and electronic properties to the molecule. The chlorine atom, being an electron-withdrawing group, and the cyclopropyl group, with its ability to donate electron density through conjugation, create a distinct electronic environment on the aromatic ring.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its structure allows for a variety of chemical transformations, including substitution reactions at the chlorine position and reactions involving the amino group. The presence of the cyclopropyl moiety can also influence the biological activity of molecules derived from it, providing conformational rigidity that can affect binding to molecular targets. longdom.org

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 1208082-73-8 |

Note: This data is compiled from publicly available chemical databases. nih.govuni.lusigmaaldrich.com

Rationale for Investigating Chloro- and Cyclopropyl-Substituted Anilines

The specific combination of chloro and cyclopropyl substituents on an aniline scaffold, as seen in this compound, is of significant interest to researchers for several strategic reasons, primarily rooted in medicinal chemistry and drug design.

The cyclopropyl group is another highly valued substituent in modern drug discovery. scientificupdate.com This small, rigid ring system offers several advantages:

Enhanced Potency and Receptor Binding: The constrained, three-dimensional structure of the cyclopropyl ring can help to lock a molecule into a specific conformation that is ideal for binding to a biological target. This can lead to a more favorable entropic contribution to the binding affinity. iris-biotech.de

Metabolic Stability: The carbon-hydrogen bonds in a cyclopropyl ring are stronger than those in typical alkyl chains. This increased bond strength makes the group less susceptible to oxidative metabolism by enzymes like cytochrome P450, which can improve a drug's half-life. nih.govhyphadiscovery.com

Physicochemical Properties: The cyclopropyl group can be used to modulate properties like lipophilicity (a key factor in cell membrane permeability) and pKa. It can serve as a rigid replacement for more flexible or metabolically labile groups like isopropyl or alkene moieties. iris-biotech.de

The synergistic effect of having both a chloro and a cyclopropyl substituent is the primary driver for investigating compounds like this compound. Researchers hypothesize that the combined electronic effects of the chlorine atom and the unique conformational and metabolic properties of the cyclopropyl ring can lead to molecules with superior potency, selectivity, and pharmacokinetic profiles.

Brief Overview of Aniline Derivatives with Halogen and Aliphatic Substituents

Aniline derivatives featuring both halogen and aliphatic substituents represent a broad and important class of compounds in organic synthesis. The preparation of these molecules often involves multi-step synthetic sequences. wikipedia.org

Halogenated anilines , such as chloroanilines, are common intermediates. wikipedia.org The introduction of a halogen can be achieved through various methods, but direct halogenation of aniline can be challenging to control due to the strong activating nature of the amino group, often leading to multiple substitutions. chemistrysteps.com A common strategy involves first protecting the amino group as an amide (e.g., acetanilide), which moderates its activating effect and allows for more selective, regiocontrolled halogenation. The protecting group can then be removed to yield the desired halogenated aniline. chemistrysteps.com The position of the halogen influences the molecule's reactivity and basicity due to a combination of inductive and resonance effects. sundarbanmahavidyalaya.in

Aliphatic-substituted anilines are also widely used. The alkyl or cycloalkyl group can be introduced through methods like Friedel-Crafts alkylation, although this can sometimes be prone to rearrangements and over-alkylation. More modern and controlled methods, such as transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), have become powerful tools for constructing the carbon-nitrogen bond between an aryl halide and an amine or for coupling alkyl groups to the aromatic ring. wikipedia.org

The synthesis of anilines bearing both types of substituents, such as this compound, requires a carefully planned synthetic route that combines these methodologies. For instance, one could start with a pre-functionalized benzene (B151609) ring and introduce the amino group late in the synthesis via reduction of a nitro group, or build the substitution pattern onto the aniline core itself. wikipedia.org These doubly-substituted anilines serve as versatile building blocks, providing a scaffold that combines the electronic modulation of a halogen with the steric and conformational constraints of an aliphatic group, making them valuable precursors for complex target molecules in various areas of chemical research.

Compound Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClN |

| Molecular Weight | 167.63 g/mol |

| CAS Number | 1208082-73-8 |

| InChI Key | CPYMIPAOYNLSBP-UHFFFAOYSA-N |

| Predicted XlogP | 2.8 |

Data sourced from PubChem. iris-biotech.de

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-cyclopropylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYMIPAOYNLSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208082-73-8 | |

| Record name | 3-chloro-4-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 4 Cyclopropylaniline and Analogues

Strategies for the Construction of the Cyclopropyl (B3062369) Moiety

The introduction of a cyclopropyl ring onto an aromatic scaffold is a key step in the synthesis of the target compound. This can be achieved either by constructing the cyclopropane (B1198618) ring on a pre-existing aromatic molecule or by coupling a cyclopropyl unit to an aromatic precursor.

Cyclopropanation Reactions in Organic Synthesis

Cyclopropanation refers to any chemical process that generates a cyclopropane ring. wikipedia.org A variety of methods have been developed, often involving highly reactive intermediates due to the inherent ring strain of the three-membered ring. wikipedia.org

Common approaches include:

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane. organic-chemistry.org While powerful for alkenes, its direct application to arenes for C-H cyclopropylation is not standard.

Reactions with Diazo Compounds: Diazo compounds can decompose, often facilitated by transition metal catalysts (e.g., copper, rhodium), to generate carbenes that add to double bonds. wikipedia.org The Buchner ring expansion is a related reaction where a carbene adds to an aromatic ring like benzene (B151609), initially forming a cycloheptatriene. wikipedia.org

Intramolecular Cyclization: Substrates containing a leaving group and a carbanion precursor at appropriate positions can undergo intramolecular substitution to form a cyclopropane ring. This is the basis for the Favorskii rearrangement and can be achieved via a Wurtz-type coupling of 1,3-dihalides. wikipedia.org

Modern advancements have introduced novel methods, such as photocatalytic cyclopropanation using visible light, which offers mild conditions and high functional group tolerance. organic-chemistry.org

Specific Methods Applicable to Aryl-Cyclopropyl Linkages

Forming a direct bond between an aromatic carbon and a cyclopropyl group is crucial for synthesizing the backbone of 4-cyclopropylaniline (B1589887) derivatives. Transition metal-catalyzed cross-coupling reactions are the most prominent strategies for this transformation.

Key methods include:

Palladium-Catalyzed Cross-Coupling: Aryl halides or triflates can be coupled with cyclopropyl organometallic reagents. A notable example is the coupling of aryl bromides with cyclopropylmagnesium bromide, a reaction that can be enhanced by the addition of zinc halides. organic-chemistry.orgnih.gov This approach is effective for a range of aryl bromides, including electron-rich and heteroaromatic systems. organic-chemistry.org Similarly, potassium cyclopropyltrifluoroborate (B8364958) can be used in Suzuki-Miyaura couplings with aryl chlorides. organic-chemistry.org Another variant uses tricyclopropylbismuth (B1255716) as the coupling partner, which tolerates numerous functional groups and does not require anhydrous conditions. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling: Nickel catalysts provide a powerful alternative for forming C-C bonds. Recent developments include the reductive cross-coupling of cyclopropylamine (B47189) NHP esters with aryl halides, which proceeds rapidly and with excellent functional group tolerance, providing direct access to 1-arylcyclopropylamines. organic-chemistry.org

These methods typically involve creating the aryl-cyclopropyl bond on a precursor, such as 1-bromo-4-cyclopropylbenzene, which can then be further functionalized to introduce the chloro and amino groups.

Introduction of Chlorine Substituents onto Aniline (B41778) Scaffolds

Introducing a chlorine atom onto an aniline ring requires careful consideration of the powerful activating and ortho-, para-directing nature of the amino group. For 3-chloro-4-cyclopropylaniline, the chlorine atom is positioned meta to the amine, a regiochemistry that challenges standard methods.

Electrophilic Aromatic Halogenation Approaches

Electrophilic aromatic substitution is the most direct method for halogenating anilines. However, the high reactivity of the aniline ring often leads to poly-halogenation and a mixture of ortho and para isomers. tandfonline.com

Direct Chlorination: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride are common chlorinating agents. tandfonline.comrsc.org Direct chlorination of aniline with NCS in acetonitrile (B52724) can lead to 2,4,6-trichloroaniline. tandfonline.com Controlling this reactivity to achieve selective monochlorination, especially at the meta position, is difficult.

Regioselective Methods: To overcome the inherent ortho/para selectivity, advanced catalytic systems have been developed.

Ortho-Chlorination: Amine organocatalysts have been shown to direct the chlorination of anilines selectively to the ortho position using sulfuryl chloride as the chlorine source. rsc.orgrsc.org Secondary ammonium (B1175870) salts can also catalyze highly regioselective ortho-chlorination. researchgate.net

Para-Chlorination: The use of copper(II) chloride in ionic liquids can achieve high yields of para-chlorinated anilines under mild conditions. researchgate.netbeilstein-journals.org

Meta-Chlorination: Achieving meta-halogenation is particularly challenging. A significant breakthrough is the palladium-catalyzed meta-C–H chlorination of aniline derivatives. nih.govnih.govacs.org This strategy uses a directing group and a norbornene mediator to functionalize the C-H bond at the meta position, a feat not possible with classical electrophilic substitution. nih.govresearchgate.net This method is directly applicable to obtaining the substitution pattern found in this compound from a 4-cyclopropylaniline precursor. nih.govrsc.org

Table 1: Substrate Scope for Pd-Catalyzed meta-C–H Chlorination of Anilines

| Substrate (Aniline Derivative) | Ligand | Yield (%) |

| N-(m-tolyl)pivalamide | L9 | 85 |

| N-(m-anisyl)pivalamide | L9 | 80 |

| N-(3-(methylthio)phenyl)pivalamide | L9 | 90 |

| N-(3-fluorophenyl)pivalamide | L9 | 75 |

| N-(3-chlorophenyl)pivalamide | L9 | 73 |

| N-(3-bromophenyl)pivalamide | L11 | 75 |

| N-(3-(trifluoromethyl)phenyl)pivalamide | L11 | 68 |

| Data sourced from a study on ligand-promoted meta-C–H chlorination. nih.gov Reaction conditions typically involve a Pd(II) catalyst, a specific pyridone-based ligand (L9 or L11), a chlorinating agent, and a norbornene mediator at elevated temperatures. |

Nucleophilic Aromatic Substitution with Halide Sources

Nucleophilic aromatic substitution (SNAr) is generally not feasible on electron-rich aniline rings unless strong electron-withdrawing groups are also present. However, a powerful indirect method that falls under this category is the Sandmeyer reaction . wikipedia.orgbyjus.com

The Sandmeyer reaction involves a two-step sequence:

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a stable arenediazonium salt. byjus.comlibretexts.org

Substitution: The diazonium group is an excellent leaving group (N₂) and can be displaced by a variety of nucleophiles. Treatment with copper(I) chloride (CuCl) introduces a chlorine atom onto the aromatic ring at the position formerly occupied by the amino group. wikipedia.orgucla.edulscollege.ac.in

This method is exceptionally useful for installing halogens with regiocontrol that is impossible to achieve via direct electrophilic substitution. To synthesize this compound, one could envision starting with 3-amino-4-cyclopropylaniline, converting it to the corresponding diazonium salt, and then displacing it with chloride using CuCl.

Reductive Amination and Palladium-Catalyzed Coupling Approaches to Anilines

These methods focus on the formation of the aniline functionality itself.

Reductive Approaches: The most common and industrially significant method for synthesizing anilines is the reduction of the corresponding nitroarenes. wikipedia.org This transformation can be accomplished with a wide variety of reagents, offering excellent chemoselectivity and functional group tolerance. organic-chemistry.org

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a clean and efficient method. google.com

Metal/Acid Reduction: Classic methods include the use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl). researchgate.net Activated iron powder is a practical and selective option. researchgate.net

Transfer Hydrogenation: Hydrazine hydrate (B1144303) in the presence of Pd/C can selectively reduce nitro groups without affecting aryl halides. organic-chemistry.org

Modern Methods: More recent developments include visible-light-induced iron-catalyzed reduction under mild, photosensitizer-free conditions. rsc.org

For the synthesis of this compound, a plausible route would involve the synthesis of 1-chloro-2-cyclopropyl-4-nitrobenzene followed by its reduction to the target aniline.

Table 2: Reagents for the Reduction of Nitroarenes to Anilines

| Reagent/Catalyst | Conditions | Key Features |

| Fe / HCl or NH₄Cl | Heating in water/ethanol | Classic, inexpensive, reliable. researchgate.net |

| H₂ / Pd/C | H₂ atmosphere, various solvents | Clean, high yield, common lab/industrial method. |

| Hydrazine Hydrate / Pd/C | Refluxing ethanol | Good for transfer hydrogenation, selective. organic-chemistry.org |

| KBH₄ / I₂ | In situ generation of BI₃ | Metal-free reduction. organic-chemistry.org |

| FeCl₃ / N-ethylmorpholine | Visible light, mild conditions | Modern photocatalytic method. rsc.org |

| This table summarizes common methods for the chemoselective reduction of an aromatic nitro group to an amine. organic-chemistry.orgresearchgate.netrsc.orgrsc.org |

Palladium-Catalyzed Coupling Approaches: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.orgrsc.org This reaction couples an aryl halide or triflate with an amine. To form a primary aniline, an ammonia (B1221849) equivalent is required.

Ammonia Surrogates: Early methods used reagents like benzophenone (B1666685) imine or silylamides, which, after coupling, could be hydrolyzed to yield the primary aniline. wikipedia.orgrsc.org

Direct Coupling with Ammonia: The development of specialized, bulky, electron-rich phosphine (B1218219) ligands has enabled the direct palladium-catalyzed coupling of aryl halides with ammonia (either gaseous or in solution). wikipedia.orgsynthesisspotlight.comorganic-chemistry.orgacsgcipr.org This provides a direct and efficient route to primary anilines. A precursor like 1-bromo-3-chloro-4-cyclopropylbenzene could be directly converted to this compound using such a system. acs.orgnih.gov A recent protocol using a YPhos ligand has even enabled the coupling of challenging aryl chlorides with cyclopropylamine at room temperature. acs.org

This powerful methodology allows for the late-stage introduction of the aniline group onto a pre-functionalized aromatic ring.

Catalytic Hydrogenation for Nitro Group Reduction to Aniline

Catalytic hydrogenation is a prominent and widely utilized method for the reduction of nitroarenes to their corresponding anilines. nih.govacs.org This approach is favored for its efficiency and for producing water as the primary byproduct, aligning with green chemistry principles. acs.org

The general transformation involves the reaction of a substituted nitrobenzene (B124822) with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C) and Raney nickel. nih.govcommonorganicchemistry.com While effective, these catalysts can sometimes exhibit low chemoselectivity. nih.gov For substrates with sensitive functional groups, such as halogens, Raney nickel is often preferred over Pd/C to avoid dehalogenation. commonorganicchemistry.com

The reaction mechanism of catalytic hydrogenation of nitroarenes is complex and can proceed through various intermediates. Studies have suggested that the reaction can involve intermediates such as N-phenylhydroxylamine, azobenzene, and 1,2-diphenylhydrazine. nih.govacs.org However, some catalytic systems appear to facilitate the direct hydrogenation of the nitro group to the aniline. nih.govacs.org

Recent advancements have focused on developing more chemoselective and robust catalysts. For instance, air- and moisture-stable manganese catalysts have been shown to effectively reduce nitroarenes under mild conditions with high functional group tolerance. nih.govacs.org Other research has explored the use of ruthenium nanoparticles supported on ordered mesoporous carbons (Ru/CMK-3) for the liquid-phase hydrogenation of nitrobenzene derivatives. researchgate.net

Table 1: Comparison of Catalysts for Nitro Group Reduction

| Catalyst | Advantages | Disadvantages | Citations |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | High activity, widely used | Can cause dehalogenation, expensive | nih.gov |

| Raney Nickel | Good for substrates with halogens | Pyrophoric, lower chemoselectivity | nih.gov |

| Manganese-based catalysts | Air and moisture stable, high chemoselectivity, mild conditions | Newer technology, may not be as widely available | nih.govacs.org |

| Ruthenium on Mesoporous Carbon (Ru/CMK-3) | Efficient for liquid-phase hydrogenation, reusable | Requires specific support material | researchgate.net |

| Iron (Bechamp reduction) | High functional group tolerance | Requires stoichiometric amounts, produces significant waste | nih.govacs.org |

Buchwald-Hartwig Amination and Related Cross-Coupling Reactions for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of anilines and their derivatives by forming a carbon-nitrogen (C-N) bond. rsc.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or pseudohalide (like a triflate) with a primary or secondary amine in the presence of a base and a palladium catalyst. rsc.org This reaction has significantly expanded the possibilities for C-N bond formation, often replacing harsher, more traditional methods. wikipedia.org

The development of the Buchwald-Hartwig amination has progressed through several "generations" of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org The choice of ligand is crucial for the success of the reaction. Early systems utilized monodentate phosphine ligands, while later generations have employed more sophisticated biaryl phosphine ligands, such as BrettPhos, which have proven to be particularly effective. acs.orgacs.org These advanced ligands have enabled the coupling of a wide variety of amines with numerous aryl coupling partners. acs.org

The reaction is sensitive to conditions including the palladium precatalyst, ligand, base, and solvent. acs.org Research has shown that even the quality of reagents and solvents can significantly impact the reproducibility and efficiency of the amination. acs.org The reaction mechanism is understood to proceed through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Synthetic Procedures for Palladium-Catalyzed Coupling of Bromobenzenes with Cyclopropylamine

A direct and efficient route to N-cyclopropylanilines involves the palladium-catalyzed coupling of aryl bromides with cyclopropylamine. researchgate.netresearchgate.net This method, a specific application of the Buchwald-Hartwig amination, allows for the one-step formation of the desired C-N bond. researchgate.net

A typical procedure involves reacting an aryl bromide with cyclopropylamine in the presence of a palladium catalyst system. A common catalyst combination is tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) with a suitable phosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), and a base like sodium tert-butoxide (NaOtBu). researchgate.netresearchgate.net This methodology has been successfully applied to a range of aryl bromides, including those with electron-donating and electron-withdrawing substituents, affording the corresponding N-arylcyclopropylamines in moderate to high yields. acs.orgresearchgate.net

Recent developments have focused on improving the efficiency and scope of this reaction, particularly for challenging substrates like (hetero)aryl chlorides. The use of sterically demanding and electron-rich ylide-functionalized phosphine (YPhos) ligands has enabled the efficient monoarylation of cyclopropylamine at room temperature. chemrxiv.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Coupling of Aryl Bromides with Cyclopropylamine

| Aryl Bromide | Catalyst System | Yield | Citation |

|---|---|---|---|

| Bromobenzene | Pd(OAc)2 / BrettPhos | ~85-92% | acs.org |

| 1-Bromo-3-chlorobenzene (B44181) | Pd(OAc)2 / BrettPhos | ~85-92% | acs.org |

| 2-Bromoanisole | Pd(OAc)2 / BrettPhos | ~85-92% | acs.org |

| Various Aryl Bromides | Pd2(dba)3 / BINAP / NaOtBu | 43-99% | researchgate.netresearchgate.net |

Multi-Step Synthesis Strategies for this compound Precursors

The synthesis of this compound often necessitates a multi-step approach to strategically introduce the required functional groups in the correct positions on the benzene ring. lumenlearning.com The order of these reactions is critical to ensure the desired regioselectivity.

Preparation of Halogenated Nitrobenzenes as Intermediates

A common strategy in the synthesis of polysubstituted anilines involves the initial preparation of a halogenated nitrobenzene intermediate. lumenlearning.com Aromatic nitro compounds are important starting materials in organic synthesis, often prepared through the nitration of a suitable aromatic precursor. google.com For instance, to synthesize a meta-substituted aniline, one might start with the nitration of benzene, as the nitro group is a meta-director for subsequent electrophilic aromatic substitution reactions. lumenlearning.com

The introduction of a halogen can be achieved through various methods, including direct halogenation. For example, the chlorination of an aromatic ring can be carried out using reagents like chlorine gas with a Lewis acid catalyst (e.g., FeCl3) or sulfuryl chloride. libretexts.orggoogle.com The timing of the halogenation step relative to other transformations is crucial for achieving the desired isomer.

Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of anilines and is often a key step in multi-step sequences. beilstein-journals.org As discussed in section 2.3.1, catalytic hydrogenation is a widely used method. commonorganicchemistry.com However, other chemical reducing agents are also effective and can offer advantages in terms of chemoselectivity.

For example, tin(II) chloride (SnCl2) provides a mild method for the reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, iron (Fe) or zinc (Zn) in acidic media can be employed for this transformation. commonorganicchemistry.com A metal-free alternative involves the use of trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which has been shown to be a convenient and mild procedure with wide applicability. google.combeilstein-journals.org

Formation of Carbon-Cyclopropyl Bonds Pre- and Post-Aniline Formation

The introduction of the cyclopropyl group can be accomplished at different stages of the synthesis.

Pre-Aniline Formation: One approach involves the formation of the carbon-cyclopropyl bond on a precursor molecule before the creation of the aniline functionality. For example, a palladium-catalyzed cross-coupling reaction can be used to couple a cyclopropyl-containing reagent, such as cyclopropylmagnesium bromide, with an appropriately substituted aryl bromide. The addition of zinc halides can enhance the efficiency of this coupling. organic-chemistry.org The resulting cyclopropyl-substituted aromatic compound can then be further functionalized, for instance, by nitration followed by reduction to the aniline.

Post-Aniline Formation: Alternatively, the cyclopropyl group can be introduced after the aniline has been formed. The Chan-Lam coupling reaction provides a method for the N-cyclopropylation of anilines using cyclopropylboronic acid in the presence of a copper catalyst. researchgate.net This reaction typically proceeds under an air atmosphere and offers a direct route to N-cyclopropylanilines from the corresponding anilines. researchgate.net

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The development of synthetic methodologies for aryl amines, including this compound and its analogues, is increasingly being guided by the principles of green and sustainable chemistry. This section explores innovative and environmentally conscious approaches to the synthesis of these valuable compounds, with a focus on sustainable techniques and the minimization of environmental impact.

Sustainable Synthesis Techniques for Aryl Amines

Traditional methods for the synthesis of aryl amines often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant amounts of waste. In contrast, modern synthetic chemistry is continually evolving to incorporate more sustainable practices. For the synthesis of aryl amines, several key green strategies are being actively researched and implemented.

One of the most significant advancements in the sustainable synthesis of aryl amines is the refinement of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org Research has focused on developing highly active catalyst systems that can operate under milder conditions and at very low catalyst loadings, often in the parts-per-million (ppm) range. This not only reduces the reliance on a precious and costly metal but also minimizes the potential for metal contamination in the final product. The use of aqueous micellar solutions as a reaction medium represents a significant step forward in making these reactions more environmentally friendly. nih.govacs.org These aqueous systems, often utilizing surfactants, can replace volatile and hazardous organic solvents, leading to a safer process with a reduced environmental footprint. nih.govacs.org

Furthermore, the development of novel ligands for palladium catalysts has been instrumental in improving the efficiency and sustainability of aryl amine synthesis. escholarship.orgnih.govacs.org For instance, the design of specific phosphine ligands has enabled the use of aqueous ammonia as the nitrogen source, which is a more convenient and economical alternative to other ammonia surrogates. escholarship.orgnih.govacs.org

Beyond palladium catalysis, other innovative and greener approaches are emerging. These include:

Biocatalysis: The use of enzymes to catalyze the synthesis of aryl amines offers a highly selective and environmentally benign alternative to traditional chemical methods.

Photocatalysis: Light-driven reactions are gaining attention as a sustainable method for forming carbon-nitrogen bonds.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis of aryl amines, while also minimizing waste generation.

The following table summarizes some of the key sustainable techniques being explored for the synthesis of aryl amines.

| Sustainable Technique | Description | Key Advantages |

|---|---|---|

| Low-Loading Palladium Catalysis | Utilizing highly active palladium catalysts at ppm levels to facilitate C-N bond formation. | - Reduced metal usage and cost

|

| Aqueous Micellar Catalysis | Employing water as the solvent with the aid of surfactants to create nanomicelles where the reaction occurs. | - Replacement of hazardous organic solvents

|

| Advanced Ligand Development | Designing and using sophisticated ligands that enhance the activity and selectivity of the metal catalyst. | - Milder reaction conditions

|

| Biocatalysis | Using enzymes to catalyze the formation of aryl amines. | - High selectivity

|

Minimization of Byproducts and Waste in Production

The choice of synthetic route is paramount. Atom-economical reactions, such as the Buchwald-Hartwig amination, are inherently greener as they are designed to incorporate the maximum number of atoms from the reactants into the final product, thus minimizing the formation of byproducts. rsc.orgresearchgate.netscientificupdate.comrsc.orgnih.gov

In palladium-catalyzed reactions, the formation of byproducts can arise from several side reactions. One common byproduct is the hydrodehalogenated arene, which results from the reduction of the aryl halide starting material. The formation of diarylamines through a second amination of the product can also occur. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial to suppress these unwanted side reactions and maximize the yield of the desired arylamine. escholarship.orgnih.govacs.org

The principles of green chemistry can be quantified using various metrics to assess the environmental performance of a chemical process. Some of the key metrics include:

Atom Economy: A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.

Process Mass Intensity (PMI): The ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI signifies a more sustainable and efficient process.

The following interactive table provides a simplified comparison of these green chemistry metrics.

| Green Chemistry Metric | Formula | Ideal Value | Focus |

|---|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Efficiency of atom incorporation |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Waste generation |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Product (kg) | 1 | Overall process efficiency |

By applying these green chemistry principles and continuously seeking more sustainable synthetic methodologies, the production of this compound and other valuable aryl amines can be achieved in a manner that is not only efficient and cost-effective but also environmentally responsible.

Reaction Mechanisms and Chemical Transformations of 3 Chloro 4 Cyclopropylaniline

Reactivity of the Aniline (B41778) Nitrogen in 3-Chloro-4-cyclopropylaniline

The nitrogen atom of the amino group in this compound is a primary site of chemical reactivity, participating in a range of transformations typical of aromatic amines.

The aniline ring in this compound is activated towards electrophilic aromatic substitution by the amino group. The directing effects of the substituents on the ring govern the regioselectivity of these reactions. The amino group is a strong activating group and an ortho, para-director. The cyclopropyl (B3062369) group, capable of donating electron density through conjugation, also acts as an activating group and directs to the para position relative to the amine. Conversely, the chlorine atom is a deactivating group but also an ortho, para-director due to the interplay of its inductive and resonance effects.

The synergistic and antagonistic effects of these groups create a distinct electronic environment on the aromatic ring. The positions ortho to the powerful amino group are the most likely sites for electrophilic attack. Computational modeling, such as DFT calculations, can be employed to predict the most favorable reaction sites, with experimental validation confirming the regioselectivity.

| Substituent | Electronic Effect | Directing Influence |

| -NH₂ (Amino) | Activating | ortho, para |

| -Cl (Chloro) | Deactivating | ortho, para |

| -C₃H₅ (Cyclopropyl) | Activating | ortho, para |

The lone pair of electrons on the aniline nitrogen makes it nucleophilic, allowing it to readily undergo N-alkylation and N-acylation reactions. These reactions involve the formation of a new bond between the nitrogen atom and an electrophilic carbon atom.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides. Modern methods, including transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, provide controlled and efficient routes to N-alkylated anilines. N-acylation, the reaction with acyl halides or anhydrides, is a common strategy to protect the amino group. This transformation moderates the activating effect of the amino group, which can be beneficial for controlling subsequent reactions on the aromatic ring, such as halogenation.

Anilines are particularly susceptible to single-electron oxidation by excited triplet-state photosensitizers, leading to the formation of aniline radical cations. acs.orgnih.govresearchgate.net In the case of this compound, this single-electron transfer (SET) mechanism is a key pathway for its chemical transformations. acs.org The presence of the electron-withdrawing chloro group slightly increases the oxidation potential of this compound compared to unsubstituted N-cyclopropylaniline. acs.org

Upon formation, the this compound radical cation is a transient species that can undergo further reactions, most notably the opening of the cyclopropyl ring. acs.org This process is often irreversible and can outcompete other quenching pathways. acs.orgnih.govresearchgate.net The formation of the radical cation is a critical step that initiates a cascade of reactions, leading to the cleavage of the cyclopropyl group from the nitrogen atom. acs.orgnih.gov

| Compound | Susceptibility to Single-Electron Oxidation | Effect of Substituent |

| N-cyclopropylaniline (CPA) | High | Reference compound |

| 3-Chloro-N-cyclopropylaniline (3-Cl-CPA) | High (slightly higher oxidation potential than CPA) | Electron-withdrawing group (EWG) |

| 2-Methoxy-N-cyclopropylaniline (2-MeO-CPA) | High (lower oxidation potential than CPA) | Electron-donating group (EDG) |

Cyclopropyl Ring Reactivity and Transformations

The high ring strain energy of the cyclopropane (B1198618) ring acts as a thermodynamic driving force for ring-opening reactions. In the context of this compound, the ring-opening is often initiated by the formation of the aniline radical cation. Following the initial single-electron oxidation, the resulting radical cation can undergo a spontaneous and irreversible opening of the cyclopropyl ring to yield a distonic radical cation, where the charge and radical centers are separated. acs.org This irreversible ring-opening acts as a "short-circuit," preventing the radical cation from returning to its neutral state. acs.org

The rate of this cyclopropyl ring-opening is influenced by the electronic nature of the substituents on the aniline ring. Electron-withdrawing groups, such as the chloro group in this compound, are expected to accelerate the rate of ring-opening compared to unsubstituted or electron-donating group-substituted N-cyclopropylanilines. acs.org

The cyclopropyl ring can also be opened under acidic conditions. For instance, the reaction of N-alkyl-N-cyclopropylanilines with nitrous acid in aqueous acetic acid leads to the rapid cleavage of the cyclopropyl group from the nitrogen atom. nih.govresearchgate.net This transformation is believed to proceed through the formation of an amine radical cation, which then undergoes rapid cyclopropyl ring opening to produce an iminium ion with a carbon-centered radical. nih.govresearchgate.net This intermediate can then react further, for example, by combining with nitric oxide or being oxidized. nih.gov While not specifically documented for this compound, this mechanism provides a plausible pathway for its acid-catalyzed degradation.

Cyclopropyl Ring Opening Mechanisms

Oxidative Ring Opening and Subsequent Fragmentation

The oxidation of cyclopropylamines, such as this compound, is a key pathway to initiate ring-opening. This process typically begins with a single-electron transfer (SET) from the nitrogen atom, which has a low oxidation potential, to form a nitrogen-centered radical cation. acs.orgacs.org This radical cation is a critical intermediate; the strain of the adjacent three-membered ring facilitates a rapid and irreversible β-scission of a C-C bond in the cyclopropyl group. acs.orgacs.org

This ring-opening event relieves approximately 28 kcal/mol of strain energy, providing a strong thermodynamic driving force for the reaction. acs.org The cleavage results in the formation of a "distonic" radical cation, where the charge and radical centers are separated. acs.org This reactive intermediate can then undergo various subsequent fragmentation or rearrangement pathways. For instance, in the presence of molecular oxygen, the distonic radical cation can lead to the formation of an endoperoxide intermediate, which subsequently fragments. acs.org Photosensitized oxidation provides a convenient method for generating the initial amine radical cation under neutral conditions, leading to ring-opened products after hydrolysis. acs.org Electrochemical methods can also be employed to achieve this oxidative ring-opening, avoiding the need for external chemical oxidants. acs.orgchemistryviews.org

| Reaction Stage | Description | Key Intermediate |

| Initiation | Single-electron transfer (SET) from the amine nitrogen. | Nitrogen-centered radical cation. |

| Ring Opening | Rapid β-scission of the strained cyclopropyl ring. | Distonic radical cation. |

| Fragmentation | Subsequent reactions of the distonic radical cation, often involving oxygen or other reagents. | Varies (e.g., endoperoxides). |

Radical-Induced Ring Opening

Similar to oxidative processes, radical-induced reactions also effectively promote the ring opening of the cyclopropylamine (B47189) moiety. The formation of a nitrogen-centered radical is the key initiating step. acs.orgacs.org This can be achieved through various methods, including photoredox catalysis or reaction with other radical species. acs.org Once the nitrogen radical is formed, the subsequent strain-induced ring opening proceeds readily. beilstein-journals.orgnih.gov

The resulting carbon-centered radical is a versatile intermediate that can participate in a variety of bond-forming reactions. beilstein-journals.org This strategy has been harnessed in synthetic chemistry to construct more complex molecular architectures. The process involves the generation of the radical, its addition to an acceptor molecule (like an olefin), and subsequent cyclization or trapping reactions. acs.orgbeilstein-journals.org

General Mechanism of Radical-Induced Ring Opening:

Radical Formation: Generation of a nitrogen-centered radical on the this compound molecule.

Ring Cleavage: Homolytic cleavage of a C-C bond in the cyclopropyl ring to form a more stable, open-chain radical. beilstein-journals.org

Intermolecular Reaction: The newly formed carbon-centered radical adds to an external reactant, such as an alkene. acs.org

Cyclization/Termination: The resulting radical intermediate can undergo further reactions, such as cyclization, to form new ring systems. acs.org

Intermolecular [3+2] Cycloaddition Reactions Involving Cyclopropylamines

Intermolecular [3+2] cycloaddition represents a powerful application of the ring-opening reactivity of cyclopropylamines, enabling the synthesis of five-membered rings like cyclopentylamines. nih.govacs.org This transformation is often mediated by visible-light photoredox catalysis. nih.govresearchgate.net The reaction is initiated by the oxidation of the cyclopropylamine to its radical cation, which then undergoes ring opening to form a distonic radical cation that serves as a 1,3-dipole equivalent. nih.gov

This intermediate then reacts with an olefin in a stepwise manner. nih.gov The process involves the addition of the carbon-centered radical to the alkene, followed by a 5-exo cyclization. acs.org These reactions can proceed under mild conditions and tolerate a variety of functional groups. nih.gov Asymmetric variants of this reaction have been developed using dual catalyst systems, combining a photoredox catalyst with a chiral acid, to produce enantioenriched cyclopentylamines. acs.orgrsc.org

| Catalyst System | Olefin Type | Key Features |

| Ru(bpz)₃₂ | Styrenes, Alkenes | Features excellent regiocontrol. nih.gov |

| Organic Photocatalyst | Electron-deficient olefins | Highly diastereoselective construction of trans-cyclopentanes. acs.org |

| DPZ / Chiral Phosphoric Acid | Electron-deficient/rich/neutral olefins | Enantioselective synthesis of cyclopentylamines. acs.orgrsc.org |

Influence of Chlorine Substituent on Reactivity

Electronic Effects of Chlorine on the Aromatic Ring

The chlorine atom at the 3-position of the aniline ring significantly influences the molecule's reactivity through a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R or +M).

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework. This effect is relatively strong and deactivates the ring towards electrophilic aromatic substitution by making it less nucleophilic. quora.comallen.in

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the chlorine. allen.indoubtnut.com

In the case of halogens like chlorine, the inductive effect is generally stronger than the resonance effect, leading to a net deactivation of the ring compared to benzene (B151609). allen.indoubtnut.com However, the resonance effect, while weaker, still plays a crucial role in directing the regioselectivity of incoming electrophiles. doubtnut.com

Role of Chlorine in Directed Functionalization

Despite its net deactivating nature, the chlorine substituent acts as an ortho-, para-director for electrophilic aromatic substitution reactions. allen.indoubtnut.com The resonance effect, which increases electron density at the ortho and para positions, stabilizes the carbocation intermediates (arenium ions) formed during an attack at these sites. allen.in

In this compound, the directing effects of three substituents must be considered: the strongly activating and ortho-, para-directing amino group, the activating and ortho-, para-directing cyclopropyl group, and the deactivating but ortho-, para-directing chloro group. The powerful activating effect of the amino group typically dominates, directing incoming electrophiles to its ortho and para positions. The position para to the amine is occupied by the cyclopropyl group. The two ortho positions are C2 and C6. The chlorine at C3 sterically hinders the C2 position and electronically deactivates it. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is ortho to the activating amino group and meta to the deactivating chloro group.

Potential for Derivatization Reactions

This compound possesses two primary sites for derivatization: the aromatic ring and the amino group. This allows for the synthesis of a wide array of derivatives for applications such as structure-activity relationship (SAR) studies.

Reactions at the Amino Group:

Acylation/Sulfonylation: The nucleophilic amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

Alkylation: The nitrogen can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Br, -I, -CN) via Sandmeyer or related reactions.

Reactions on the Aromatic Ring:

Electrophilic Aromatic Substitution: As discussed, the ring can undergo reactions such as halogenation, nitration, and sulfonation, with the regioselectivity being directed primarily by the amino group towards position 6.

Cross-Coupling Reactions: While less common for C-Cl bonds compared to C-Br or C-I, the chlorine atom could potentially participate in transition metal-catalyzed cross-coupling reactions under specific conditions to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagent(s) | Functional Group Introduced |

| N-Acylation | Acyl chloride, Anhydride | Amide |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | NaNO₂, HCl | Diazonium salt (-N₂⁺) |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

Introduction of Chromophores or Fluorophores for Enhanced Detection

The chemical structure of this compound, featuring a primary aromatic amine, serves as a versatile handle for the introduction of chromophoric and fluorophoric moieties. These modifications are crucial for enhancing its detection in various analytical and biological applications. The amino group can readily participate in reactions to form larger, conjugated systems that absorb and emit light in the visible spectrum.

One established strategy for developing fluorescent probes involves the synthesis of a 4-bora-3a,4a-diaza-s-indacene (BODIPY) core. nih.gov This can be achieved through the condensation of the aniline derivative with an appropriate aldehyde or acyl chloride, followed by complexation with boron trifluoride. nih.gov For this compound, this would involve a reaction sequence to build a dipyrromethene intermediate that incorporates the aniline structure, which is then converted to the final BODIPY dye. Such dyes are known for their sharp and strong fluorescence emission. nih.gov

Another advanced method for creating detectable derivatives is through "click chemistry". This approach involves modifying this compound to include a bioorthogonal functional group, such as an azide. This azide-modified compound may be non-fluorescent initially but can generate a highly fluorescent product upon reaction with an alkyne-tagged molecule (a "click" reaction). mdpi.com This "clicking-and-probing" strategy is particularly valuable in biological imaging as it minimizes background fluorescence. mdpi.com The synthesis of such a probe would involve derivatizing the amino group of this compound to incorporate the azide functionality, which can then be used for selective labeling and detection. mdpi.com

Formation of Stable Derivatives for Analytical Purposes

This compound is designed to form stable and irreversible derivatives upon reacting with specific analytes, making it a valuable tool for analytical chemistry. Its primary application in this context is as a probe for single-electron transfer (SET) reactions, particularly for detecting and quantifying excited triplet-state photosensitizers in aqueous environments. acs.orgresearchgate.net

The key transformation involves the single-electron oxidation of the aniline nitrogen, which is facilitated by a photosensitizer. This oxidation generates a radical cation (3-Cl-CPA•+). acs.orgresearchgate.net A crucial feature of this radical cation is that it undergoes a subsequent, spontaneous, and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This irreversible fragmentation is a key advantage over other aniline-based probes, where the radical cation can be quenched or undergo back electron transfer, leading to an underestimation of the oxidant concentration. acs.orgresearchgate.net The irreversible nature of the cyclopropyl ring-opening acts as a chemical "short-circuit," preventing the radical cation from returning to its neutral state and ensuring that the reaction proceeds to form stable, detectable products. acs.org The resulting ring-opened products are stable and can be isolated and identified, confirming the initial oxidative event. researchgate.net This mechanism allows for more accurate kinetic measurements and quantification of transient oxidants in complex systems like natural waters. acs.orgresearchgate.net

Mechanistic Studies of Specific Reactions Involving this compound

Investigation of Reaction Kinetics and Thermodynamics

The kinetics of the single-electron oxidation of this compound (3-Cl-CPA) have been investigated using techniques such as laser flash photolysis (LFP) and steady-state competition experiments. acs.org These studies provide quantitative data on the reaction rates and the lifetimes of transient species involved in the mechanism.

In the presence of the photosensitizer 2-acetonaphthone (2AN), 3-Cl-CPA undergoes oxidation at a rate approaching the diffusion-controlled limit. acs.org The bimolecular reaction rate constant for this process was determined using both steady-state and LFP methods, which yielded consistent results. acs.org The electron-withdrawing nature of the chlorine atom on the aniline ring influences the thermodynamics of the oxidation reaction by increasing the single-electron transfer (SET) oxidation potential compared to unsubstituted N-cyclopropylaniline. acs.org

LFP experiments have allowed for the direct observation of the transient radical cation, 3-Cl-CPA•+. When 3-methoxyacetophenone (3MAP) was used as a sensitizer, the formation of a transient species with a maximum absorbance around 500 nm was observed, which was attributed to 3-Cl-CPA•+. researchgate.net This radical cation was found to have a considerably short lifetime of approximately 140 nanoseconds, which is consistent with the expected rapid, irreversible ring-opening of the cyclopropyl group. researchgate.net The fast ring-opening is thermodynamically driven by the relief of ring strain.

| Parameter | Value | Method | Sensitizer | Source |

|---|---|---|---|---|

| Bimolecular Reaction Rate Constant (kCPA,sens) | 4.5 x 109 M-1s-1 | Steady-State | 2-Acetonaphthone (2AN) | acs.org |

| Bimolecular Quenching Rate Constant (kq) | 4.3 x 109 M-1s-1 | Laser Flash Photolysis (LFP) | 2-Acetonaphthone (2AN) | acs.org |

| Radical Cation (3-Cl-CPA•+) Lifetime (τ) | ~140 ns | Laser Flash Photolysis (LFP) | 3-Methoxyacetophenone (3MAP) | researchgate.net |

| Estimated SET Oxidation Potential (E°) | ~1.2 VNHE | Approximation from 3-chloroaniline | N/A | acs.org |

Computational Modeling of Reaction Pathways and Transition States

While specific computational studies exclusively focused on this compound are not detailed in the provided search results, the methodologies for such investigations are well-established in physical organic chemistry. Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, characterizing transition states, and determining activation energies. beilstein-journals.org

For reactions involving this compound, such as its oxidative ring-opening, DFT calculations using methods like B3LYP with basis sets like 6-31G(d) or 6-311+G(d,p) would be employed to model the reaction pathway. beilstein-journals.org Researchers can use these computational models to:

Trace Reaction Paths: By performing partial optimizations, the geometric and electronic changes as the molecule transforms from reactant to product can be mapped out.

Locate Transition States (TSs): The transition state is the highest energy point along the reaction coordinate. Computational chemistry allows for the precise optimization of the TS geometry, which is crucial for understanding the reaction mechanism. beilstein-journals.org For the oxidative ring-opening of 3-Cl-CPA, this would involve modeling the cleavage of the C-C bond in the cyclopropyl ring of the radical cation.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation energy (Ea), a key kinetic parameter that determines the reaction rate. This can be compared with experimental kinetic data for validation.

Analyze Electronic Structure: DFT can provide insights into the electronic structure of intermediates, such as the spin density distribution in the 3-Cl-CPA•+ radical cation, helping to explain its reactivity and the subsequent fragmentation pathway.

For example, in studies of similar aniline rearrangements, DFT calculations have been used to model the role of solvent molecules and protons in the reaction mechanism and to identify key transition states, such as those involving proton transfers or nucleophilic attack. beilstein-journals.org A similar approach could be applied to model the interaction of this compound with photosensitizers and the subsequent steps of its transformation, providing a detailed, molecular-level understanding of the reaction dynamics.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the precise structure of 3-Chloro-4-cyclopropylaniline by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals corresponding to the aromatic, amine, and cyclopropyl (B3062369) protons.

Aromatic Protons: The three protons on the benzene (B151609) ring appear in the typical aromatic region, generally between δ 6.5 and 7.5 ppm. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the chloro, amino, and cyclopropyl substituents. The proton at C-5, situated between the chloro and amino groups, is expected to show a doublet. The proton at C-2, adjacent to the amino group, would likely appear as a doublet, and the proton at C-6, ortho to the cyclopropyl group, would also be a doublet.

Amine Protons (-NH₂): The two protons of the primary amine group typically produce a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature but is often observed in the δ 3.5-4.5 ppm range.

Cyclopropyl Protons: The cyclopropyl group gives rise to more complex signals in the upfield region of the spectrum. The single methine proton (-CH) attached to the aromatic ring would appear as a multiplet. The four methylene protons (-CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear as two separate multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-2 | 6.5 - 7.5 | Doublet (d) |

| Aromatic H-5 | 6.5 - 7.5 | Doublet (d) |

| Aromatic H-6 | 6.5 - 7.5 | Doublet of doublets (dd) |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) |

| Cyclopropyl Methine (-CH) | 1.5 - 2.0 | Multiplet (m) |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The spectrum for this compound would display nine distinct signals, corresponding to the nine carbon atoms.

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom bearing the amino group (C-1) would be significantly shielded, appearing at a lower chemical shift. Conversely, the carbons attached to the electron-withdrawing chlorine (C-3) and the cyclopropyl group (C-4) will be deshielded. The chemical shifts of the remaining aromatic carbons (C-2, C-5, C-6) are influenced by the combined electronic effects of the substituents.

Cyclopropyl Carbons: The carbons of the cyclopropyl group appear in the upfield region. The methine carbon, being attached to the aromatic ring, is the most deshielded of the three. The two equivalent methylene carbons will produce a single signal at a higher field (lower ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-1 (-NH₂) | 140 - 145 |

| Aromatic C-2 | 115 - 120 |

| Aromatic C-3 (-Cl) | 130 - 135 |

| Aromatic C-4 (-Cyclopropyl) | 135 - 140 |

| Aromatic C-5 | 115 - 120 |

| Aromatic C-6 | 125 - 130 |

| Cyclopropyl Methine (-CH) | 15 - 20 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent aromatic protons. It would also reveal the coupling network within the cyclopropyl group, connecting the methine proton to the methylene protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, HMBC would show a correlation between the cyclopropyl methine proton and the aromatic C-4, confirming the attachment point of the cyclopropyl ring. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the aromatic ring's substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Aniline (B41778) N-H Stretching: The primary amine group (-NH₂) is readily identified by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region. The two bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of peaks just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ range.

Cyclopropyl C-H Stretching: The C-H bonds of the cyclopropyl group also exhibit stretching vibrations in a similar region to the aromatic C-H stretches, contributing to the absorption pattern around 3000-3100 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic sharp absorptions in the 1500-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong band around 1600 cm⁻¹, often overlapping with the C=C stretching bands.

The presence of the chlorine substituent can also be inferred from the IR spectrum.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond typically appears as a strong band in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can help confirm the presence of the halogen on the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic Ring | C=C Stretch | 1500 - 1620 | Medium-Strong |

| Cyclopropyl Group | C-H Stretch | 3000 - 3100 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of this compound. It provides critical information about the compound's molecular weight and structural features through controlled fragmentation. The nominal molecular weight of this compound (C₉H₁₀ClN) is 167.63 g/mol .

High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound, the theoretical exact masses of its protonated and molecular ions can be calculated, providing a benchmark for experimental verification.

| Isotopologue Formula | Adduct | Theoretical Exact Mass (Da) |

|---|---|---|

| C₉H₁₀³⁵ClN | [M]⁺ | 167.04962 |

| C₉H₁₀³⁷ClN | [M]⁺ | 169.04667 |

| C₉H₁₀³⁵ClN | [M+H]⁺ | 168.05745 uni.lu |

| C₉H₁₀³⁷ClN | [M+H]⁺ | 170.05450 |

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint, offering valuable insights into the compound's structure. wikipedia.org The fragmentation of this compound is influenced by its key structural features: the aromatic ring, the chlorine substituent, and the cyclopropyl group.

Key characteristics of its fragmentation pattern include:

Isotopic Peaks: The presence of a chlorine atom results in a characteristic M+ and M+2 peak pattern in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

Aromatic Stability: The benzene ring is a stable entity, and a strong molecular ion peak is generally expected for aromatic compounds. libretexts.org

Cyclopropyl Ring Opening: The strained cyclopropyl ring is susceptible to cleavage. Fragmentation may involve the loss of the cyclopropyl group (C₃H₅, 41 Da) or ethylene (C₂H₄, 28 Da) following ring opening.

Halogen Loss: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (Cl•), resulting in a fragment ion at [M-35]⁺ and [M-37]⁺.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 167 | [C₉H₁₀ClN]⁺ | Molecular Ion (M⁺) |

| 152 | [C₈H₇ClN]⁺ | CH₃• (from rearranged intermediate) |

| 141 | [C₉H₁₀N]⁺ | Cl•, H• |

| 132 | [C₈H₇Cl]⁺ | HCN |

| 126 | [C₆H₅ClN]⁺ | C₃H₅• (Cyclopropyl radical) |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and byproducts, as well as for accurately assessing its purity.

Gas chromatography is a suitable method for the analysis of volatile and thermally stable compounds like substituted anilines. epa.gov For chloroanilines, GC has been effectively used for separation and quantification. jendodon.combaua.de When coupled with a mass spectrometer (GC-MS), this technique provides definitive identification of the separated components based on their mass spectra, making it a powerful tool for purity testing and impurity profiling. While many anilines can be analyzed directly, derivatization is sometimes employed to improve chromatographic performance for more polar or less stable derivatives. thermofisher.com

High-performance liquid chromatography is a versatile and widely used technique for the analysis of aromatic amines. epa.govthermofisher.com Reversed-phase HPLC, typically using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water (often with pH modifiers like formic or acetic acid), is a common approach for separating aniline derivatives. rsc.orgsielc.com

Coupling HPLC with mass spectrometry (LC-MS) enhances analytical capabilities, allowing for the sensitive detection and identification of the analyte and any non-volatile or thermally labile impurities. nih.govshimadzu.comfrag-den-staat.de LC-MS/MS methods, which involve further fragmentation of selected ions, provide even greater specificity and sensitivity, making them ideal for trace-level analysis. waters.com

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 or Polar-RP, 2-5 µm particle size |

| Mobile Phase | Acetonitrile / Water or Methanol / Water, often with ammonium (B1175870) acetate or formic acid buffer shimadzu.com |

| Detection | UV (e.g., 254 nm), Diode Array Detector (DAD), or Mass Spectrometry (MS) |

| Flow Rate | 0.2 - 1.0 mL/min shimadzu.com |

| Temperature | Ambient to 40 °C shimadzu.com |

For quantitative analysis, the chosen chromatographic method must be rigorously validated to ensure it is fit for its intended purpose. Method validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). amsbiopharma.comaltabrisagroup.comslideshare.netich.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of impurities, degradation products, or matrix components. youtube.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.995 is typically required. altabrisagroup.com

Accuracy: The closeness of the test results to the true value, often expressed as percent recovery from a spiked matrix. Acceptance criteria are commonly within 80-120% of the theoretical value. altabrisagroup.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria often set at <15%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. For aromatic amines, LOQs can reach the low ng/mL (ppb) level, particularly with LC-MS/MS. waters.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. slideshare.net

| Parameter | Description | Common Acceptance Criteria for Assay Methods |

|---|---|---|

| Specificity | Ensures signal is from the analyte of interest. youtube.com | Peak purity demonstrated; no interference at analyte retention time. |

| Linearity | Proportionality of signal to concentration. youtube.com | Correlation coefficient (r²) ≥ 0.995 altabrisagroup.com |

| Range | Concentration interval of acceptable linearity, accuracy, and precision. | 80-120% of the test concentration. altabrisagroup.com |

| Accuracy | Closeness to the true value. altabrisagroup.com | Recovery typically 98-102%. |

| Precision | Agreement between repeated measurements (expressed as %RSD). nih.govslideshare.net | RSD ≤ 2%. amsbiopharma.com |

| LOD/LOQ | Lowest concentration detectable/quantifiable. slideshare.net | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |

| Robustness | Resistance to small changes in method parameters. slideshare.net | No significant impact on results from varied parameters (e.g., pH, temperature). |

X-ray Crystallography for Solid-State Structural Elucidation of this compound

As of the latest available research, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of a crystal structure through X-ray crystallography is a fundamental step in unequivocally establishing the three-dimensional arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the spatial orientation of atoms, which is invaluable for understanding the molecule's physical and chemical properties.